molecular formula C37H68N12O13 B12520347 L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine CAS No. 797753-25-4

L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine

Cat. No.: B12520347
CAS No.: 797753-25-4
M. Wt: 889.0 g/mol
InChI Key: ZXOKMIOLXHTBRY-JQIWFLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a nonapeptide featuring a modified ornithine residue (N~5~-(diaminomethylidene)-L-ornithyl) within its sequence. The peptide contains alternating serine, leucine, alanine, and valine residues, contributing to its amphipathic nature. Its molecular weight is approximately 731.39 g/mol (exact mass: 731.39299), with a high topological polar surface area (PSA ≈ 383.37 Ų) and significant hydrophilicity (XlogP = -7.7) . The sequence includes seven stereogenic centers, ensuring conformational specificity .

Properties

CAS No.

797753-25-4

Molecular Formula

C37H68N12O13

Molecular Weight

889.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H68N12O13/c1-17(2)11-23(46-30(55)21(38)14-50)32(57)43-20(7)29(54)42-13-27(53)44-25(15-51)34(59)47-24(12-18(3)4)33(58)45-22(9-8-10-41-37(39)40)31(56)48-26(16-52)35(60)49-28(19(5)6)36(61)62/h17-26,28,50-52H,8-16,38H2,1-7H3,(H,42,54)(H,43,57)(H,44,53)(H,45,58)(H,46,55)(H,47,59)(H,48,56)(H,49,60)(H,61,62)(H4,39,40,41)/t20-,21-,22-,23-,24-,25-,26-,28-/m0/s1

InChI Key

ZXOKMIOLXHTBRY-JQIWFLRLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Biological Activity

L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide that has garnered interest in various biological contexts due to its unique structure and potential therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C37H68N12O13
  • Molecular Weight : 888.99 g/mol
  • CAS Number : 870267-99-5

The compound consists of multiple amino acids, which contribute to its biological functions and interactions within biological systems.

Biological Activity Overview

The biological activity of this peptide can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that peptides similar to this compound exhibit antimicrobial properties. For instance, certain peptides derived from natural sources have shown efficacy against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies have suggested that peptides can exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where such peptides may help mitigate cellular damage .
  • Regulation of Metabolic Processes : Peptides like this compound may play a role in regulating metabolic processes. They can influence insulin signaling pathways and glucose metabolism, which is crucial for managing conditions like diabetes .

Antimicrobial Peptide Studies

A study investigating the antimicrobial properties of synthetic peptides similar to this compound found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Studies

In research focused on neuroprotection, peptides analogous to this compound were shown to enhance neuronal survival under oxidative stress conditions. This was evidenced by increased cell viability assays and reduced markers of apoptosis in cultured neuronal cells exposed to neurotoxic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveEnhances neuronal survival under stress
Metabolic RegulationInfluences insulin signaling and glucose metabolism

Scientific Research Applications

The compound L-Seryl-L-leucyl-L-alanylglycyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide that has garnered attention in various scientific fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound exhibits potential as a therapeutic agent due to its structural properties that can interact with biological systems. Research indicates that peptides similar to this compound can act as inhibitors for various enzymes and receptors, which is crucial in drug design.

Case Study: Anticancer Properties

A study investigated the effects of similar peptides on cancer cell lines, demonstrating that they can induce apoptosis in malignant cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Biotechnology

In biotechnology, such compounds are valuable for their ability to serve as building blocks for larger biomolecules or as components in drug delivery systems. The stability and specificity of peptide interactions make them suitable for targeted therapies.

Data Table: Peptide Applications in Biotechnology

ApplicationDescriptionExample Use Case
Drug DeliveryEncapsulation of drugs for targeted releasePeptide-based nanoparticles
Enzyme InhibitionBlocking enzyme activity to alter metabolic pathwaysTreatment of metabolic disorders
BiosensorsDetection of specific biomoleculesPeptide-based sensors for diagnostics

Nutraceuticals

Peptides are increasingly recognized for their health benefits when included in dietary supplements. This compound could potentially enhance protein synthesis and muscle recovery.

Research Findings

Studies have shown that specific peptide sequences can stimulate muscle protein synthesis, making them beneficial for athletes and individuals recovering from injury.

Cosmetic Applications

Due to their bioactive properties, peptides like this one are used in cosmetic formulations aimed at anti-aging and skin repair.

Case Study: Skin Regeneration

Research has indicated that topical application of peptide-rich formulations can promote collagen synthesis and improve skin elasticity, leading to enhanced skin appearance and health.

Comparison with Similar Compounds

Structural and Functional Contrasts

The compound is compared to three structurally related peptides (Table 1):

Property Target Compound Compound from Compound from Compound from
Sequence Nonapeptide with modified ornithine Heptapeptide with similar ornithine group Hexapeptide with methionine/proline Cyclic peptide with N-methylations
Key Residues Ser, Leu, Ala, Gly, Val Ala, Ser, Gln, Leu Leu, Met, Pro, Ornithine N-Me-Leu, N-Me-Val, cyclic backbone
Molecular Weight (g/mol) 731.39 731.39 829.06 ~850 (estimated)
PSA (Ų) 383.37 386 Not reported Lower (due to N-methylations)
Hydrogen Bonds 13 donors, 13 acceptors 13 donors, 13 acceptors Not reported Reduced donors (N-methylation)
XlogP -7.7 -7.7 Not reported Higher (hydrophobic modifications)
Structural Features Linear, guanidino-modified ornithine Linear, glutamine-containing Sulfur-containing (Met), rigid Pro Cyclic, methylated, enhanced bioavailability

Key Observations :

  • Compound: Shares the N~5~-(diaminomethylidene)-L-ornithyl group and identical molecular weight but replaces Gly and Val with Gln and additional Ala residues. This substitution reduces conformational flexibility and alters polarity .
  • Compound : Incorporates methionine (sulfur-containing) and proline, introducing oxidative instability and conformational rigidity. Its higher molecular weight (829.06 g/mol) suggests reduced solubility compared to the target compound .
  • This contrasts with the target’s linear, hydrophilic design .
Pharmacokinetic and Bioactivity Implications
  • Hydrophilicity: The target compound’s low XlogP (-7.7) and high PSA limit membrane permeability but favor aqueous solubility, making it suitable for intravenous applications. In contrast, the cyclic, methylated peptide () likely exhibits improved oral bioavailability .
  • Stability : The methionine residue in ’s compound introduces susceptibility to oxidation, whereas the target’s lack of sulfur enhances stability under physiological conditions .

Preparation Methods

Solid-Phase Peptide Synthesis Framework

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. 2-Chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) is preferred for acid-sensitive sequences, while Rink amide resin (0.64 mmol/g) enables C-terminal amidation. For this target peptide, 2-chlorotrityl resin minimizes premature cleavage during repeated couplings:

Table 1: Resin Selection Criteria

Resin Type Loading Capacity Swelling Solvent Cleavage Condition
2-Chlorotrityl chloride 0.8–1.2 mmol/g Dichloromethane 1% TFA in DCM
Rink amide 0.64 mmol/g DMF 95% TFA with scavengers

The first amino acid (L-valine) is attached via a two-step protocol:

  • Activation : 3 eq Fmoc-Val-OH + 3 eq DIPEA in CH₂Cl₂ (30 min, N₂ atmosphere).
  • Capping : Residual sites blocked with methanol/DIPEA (1:1 v/v) to prevent deletion sequences.

Sequential Elongation via Fmoc Chemistry

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc removal : 20% piperidine/DMF (2 × 1 min + 10 min).
  • Coupling : 3 eq Fmoc-amino acid, 2.7 eq HBTU/HCTU, 6 eq DIPEA in DMF/NMP (2 × 30 min).

Critical modifications for the N~5~-(diaminomethylidene)-L-ornithyl residue :

  • Use Fmoc-L-Orn(Dde)-OH to protect the N⁵-position.
  • Remove Dde with 2% hydrazine/DMF (2 × 15 min) after incorporating the residue.
  • Introduce diaminomethylidene via reaction with S-methylisothiourea hemisulfate (2 eq, pH 10.5, 4 h).

Global Deprotection and Cleavage

TFA-Mediated Cleavage Conditions

Final cleavage uses a TFA:TIPS:H₂O:EDT (94:2.5:2.5:1) mixture (2.5 h, RT) to remove:

  • tBu groups from serine/threonine
  • Trt from glutamine/asparagine
  • Pbf from arginine.

Critical consideration : The N~5~-(diaminomethylidene) group remains stable under these conditions due to its resonance stabilization.

Purification and Characterization

HPLC Purification Parameters

  • Column : C18, 250 × 21.2 mm, 5 µm
  • Gradient : 20–50% acetonitrile/0.1% TFA over 40 min
  • Flow rate : 8 mL/min

Table 3: Analytical Data for Purified Peptide

Property Value Method
Purity 98.4% HPLC (214 nm)
Molecular Weight 1045.2 Da MALDI-TOF MS
Isoelectric Point 9.1 Capillary IEF

Yield Optimization Strategies

Aggregation Mitigation Techniques

  • Pseudoproline dipeptides : Incorporate Ser-Ser(ψ⁵Me,Mepro) at positions 4–5 to disrupt β-sheet formation.
  • Microwave assistance : 20 W irradiation reduces coupling times by 40% for leucine-rich segments.

Side Reaction Prevention

  • Capping step : Acetic anhydride/DMF (1:3 v/v) after each coupling minimizes deletion sequences.
  • Strict anhydrous conditions : Molecular sieves (3Å) in DMF reservoirs prevent hydrolysis of activated esters.

Industrial-Scale Production Considerations

Continuous Flow SPPS Systems

  • Reactor design : Packed-bed columns with 100 µm resin particles enable flow rates of 10 bed volumes/min.
  • Process analytical technology (PAT) : In-line FTIR monitors Fmoc removal efficiency (>99% threshold).

Table 4: Scale-Up Parameters

Parameter Lab Scale Pilot Plant
Batch size 0.1 mmol 50 mmol
Solvent consumption 500 mL/g peptide 150 mL/g peptide
Cycle time 8 days 5 days

Challenges in N~5~-(diaminomethylidene) Stability

pH-Dependent Degradation Pathways

The guanidino group undergoes hydrolysis above pH 9:

  • Half-life : 72 h at pH 7.4 vs. 12 h at pH 9.0
  • Stabilization : Formulate final product in citrate buffer (pH 6.0–6.5)

Metal Chelation Effects

  • Coordination : Cu²+ accelerates oxidation by 5-fold (10 µM CuSO₄, 25°C)
  • Countermeasure : Add 0.1% EDTA to purification buffers

Alternative Synthetic Approaches

Native Chemical Ligation

For >30-mer analogs:

  • Thioester segment : C-terminal glycine thioester (synthesized via Boc chemistry)
  • Ligation site : Between alanylglycyl and seryl residues (pH 6.8, 4 M GdnHCl)

Enzymatic Synthesis

  • Subtilisin variants : K27R mutant achieves 85% yield in segment condensation
  • Solvent system : 40% DMSO/60% Tris-HCl buffer (50 mM, pH 8.0)

Quality Control Metrics

Impurity Profiling

  • Major byproducts : Deamidated serine (2.1%), oxidation at methionine (1.7%)
  • Control limits : ≤1.5% single impurity, ≤3.0% total impurities

Stability-Indicating Methods

  • Forced degradation : 40°C/75% RH (4 weeks) shows ≤5% degradation
  • LC-MS/MS : MRM transitions for oxidation products (m/z 1045.2 → 899.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.